tert-Butyl (4-acetylpyridin-3-yl)carbamate
Overview
Description
tert-Butyl (4-acetylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
tert-Butyl (4-acetylpyridin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which may have implications for neurological research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can modulate signaling pathways involving acetylcholine, leading to changes in synaptic transmission and plasticity. Additionally, this compound has been reported to affect the expression of genes involved in neurotransmitter synthesis and degradation, further impacting neuronal function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, this compound has been shown to modulate the expression of genes encoding enzymes involved in neurotransmitter metabolism, thereby influencing overall neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Over time, the inhibitory effects of this compound on acetylcholinesterase may diminish as the compound degrades. Long-term studies have shown that continuous exposure to this compound can result in adaptive changes in cellular function, such as upregulation of compensatory pathways to counteract enzyme inhibition .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit acetylcholinesterase without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic hydrolysis to yield its active metabolites. These metabolites can further interact with enzymes involved in neurotransmitter metabolism, such as choline acetyltransferase and monoamine oxidase. The presence of this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments can influence its efficacy and specificity in modulating biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-acetylpyridin-3-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-acetylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-acetylpyridin-3-yl)carbamate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (4-acetylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl (4-acetylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. The pathways involved often include binding to the active site of the enzyme, leading to changes in enzyme activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
4-Acetylpyridine: The parent compound without the carbamate group.
tert-Butyl (3-acetylpyridin-4-yl)carbamate: A positional isomer with similar properties.
Uniqueness
tert-Butyl (4-acetylpyridin-3-yl)carbamate is unique due to its specific structure, which combines the properties of both tert-butyl carbamate and 4-acetylpyridine. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-acetylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIZWAPDSDUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743614 | |
Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260892-75-8 | |
Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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